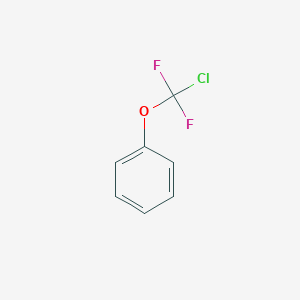

(Chlorodifluoromethoxy)benzene

Beschreibung

Significance and Context within Contemporary Chemical Research

The contemporary significance of (chlorodifluoromethoxy)benzene stems primarily from its role as a key structural motif and building block in medicinal chemistry and materials science. The chlorodifluoromethoxy group is particularly valued because it can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

A prominent example of its importance is the incorporation of the this compound fragment into the structure of Asciminib (B605619), a pharmaceutical agent approved for the treatment of chronic myeloid leukemia. acs.orgccspublishing.org.cn In Asciminib, the -OCF₂Cl moiety occupies a specific pocket in the target protein (ABL1 kinase), where it engages in crucial non-covalent interactions, including halogen bonding. acs.org This has spurred research into CF₂X moieties as "unconventional halogen bond donors," which can offer advantages over traditional halogenated aromatic systems by providing improved three-dimensional spatial arrangements and interaction geometries in drug design. acs.org

Beyond pharmaceuticals, this compound and its derivatives are investigated as precursors for advanced materials. For instance, condensation polymerization reactions involving related compounds like p-bis-(chlorodifluoro-methyl)benzene have been explored for the synthesis of novel fluoropolymers with desirable thermal and solubility characteristics. researchgate.net The compound also serves as a versatile intermediate in organic synthesis for creating a variety of other chemicals. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 770-11-6 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅ClF₂O | lookchem.comsigmaaldrich.com |

| Molecular Weight | 178.56 g/mol | lookchem.com |

| Appearance | Colorless liquid | lookchem.comsigmaaldrich.com |

| Boiling Point | 71 °C at 58 Torr | lookchem.com |

| Density | 1.2748 g/cm³ at 18 °C | lookchem.com |

| IUPAC Name | [chloro(difluoro)methoxy]benzene | sigmaaldrich.com |

Historical Overview of Research on Halogenated Methoxybenzene Derivatives

Research into halogenated organic compounds has been a cornerstone of chemical synthesis for over a century. acs.orgnih.gov Halogenated molecules are vital precursors and intermediates for a vast number of organic transformations, largely due to the reactivity of the carbon-halogen bond. acs.org The study of halogenated methoxybenzene (anisole) derivatives fits within this broader historical context.

Early research focused on fundamental reactions and the effects of halogen substituents on the aromatic ring. Photochemical studies on compounds like pentachlorophenol (B1679276) in the 20th century, for example, provided insights into the complex reaction pathways of halogenated aromatics. cdnsciencepub.com The development of synthetic methods was a continuous theme, with early techniques often relying on harsh reagents like elemental halogens. rsc.org

The latter half of the 20th century and the early 21st century saw the emergence of more sophisticated and selective halogenation methods. The rise of cross-coupling chemistry significantly increased the importance of halogenated building blocks for creating complex molecules. rsc.org Research also delved into the nuanced electronic effects of halogenated side-chains on anisole (B1667542) rings, analyzing how groups like -OCH₂X, -OCHX₂, and -OCX₃ (where X is a halogen) influence the molecule's conformation and properties. researchgate.net More recently, research has focused on sustainable and highly selective technologies, such as continuous flow chemistry and visible-light-mediated photoredox catalysis, to perform halogenation reactions more safely and efficiently. rsc.orgrsc.org This evolution from broad-stroke halogenation to precision chemical engineering has enabled the synthesis of highly functionalized molecules like this compound and its widespread use in advanced applications.

Scope and Objectives of Advanced Research Endeavors

Current and future research involving this compound and its derivatives is focused on several key objectives, primarily centered on leveraging the unique properties of the -OCF₂Cl group.

A major thrust of this research is in drug discovery and medicinal chemistry . Building on the success of Asciminib, a primary objective is to systematically explore the use of the chlorodifluoromethoxy group and related CF₂X moieties to design new therapeutic agents. acs.org Researchers are investigating how this group can be used to form specific halogen bonds with biological targets, potentially leading to drugs with higher potency and selectivity. acs.org This involves synthesizing libraries of fragments containing the -OCF₂Cl group and studying their interactions with various proteins.

Another key area is the development of novel synthetic methodologies . Researchers aim to create more efficient, scalable, and selective routes to synthesize this compound and its derivatives. researchgate.net This includes one-pot procedures that combine multiple steps, such as the fluorination of a precursor followed by an in-situ Friedel–Crafts reaction, to improve yield and reduce waste. researchgate.net Studies on the condensation reactions of this compound with various nucleophiles continue to expand its utility as a synthetic intermediate. researchgate.netresearchgate.net

In materials science , the objective is to create new fluoropolymers and other materials. Research into condensation polymerization using monomers derived from this compound aims to produce polymers with enhanced properties, such as high thermal stability and specific solubility profiles, which are inaccessible through other methods. researchgate.net

Table 2: Summary of Key Research Findings and Applications

| Research Area | Key Finding / Objective | Significance | Reference(s) |

|---|---|---|---|

| Medicinal Chemistry | The this compound fragment is a key component of the drug Asciminib. | Demonstrates the utility of the -OCF₂Cl group in creating potent and selective kinase inhibitors. | acs.orgccspublishing.org.cn |

| Molecular Design | The -OCF₂X group acts as an effective halogen bond donor, providing unique 3D structural opportunities. | Offers a new tool for rational drug design, moving beyond planar aromatic systems to improve binding affinity. | acs.org |

| Organic Synthesis | Development of a one-pot, high-yield synthesis for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone. | Provides an industrially scalable method for producing complex derivatives for further use. | researchgate.net |

| Polymer Chemistry | Condensation reactions with related difluoromethyl monomers can form novel fluoropolymers. | Creates a pathway to new materials with potentially superior thermal and solubility properties. | researchgate.net |

| Reaction Chemistry | This compound undergoes condensation reactions with phenoxide and thiophenoxide ions. | Expands the range of known reactions and derivative compounds that can be synthesized from this precursor. | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[chloro(difluoro)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFJMYVFTUOACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469227 | |

| Record name | (chlorodifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-11-6 | |

| Record name | (chlorodifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Chlorodifluoromethoxy Benzene and Its Derivatives

Precursor Synthesis and Derivatization Approaches

The initial choice of starting material fundamentally dictates the synthetic route. Chemists can either build the desired molecule by attaching the chlorodifluoromethoxy group to a benzene (B151609) derivative or by modifying a related group already in place.

One common pathway begins with substituted benzene precursors. This approach involves the introduction of the chlorodifluoromethoxy moiety onto a functionalized aromatic ring. A key method is the nucleophilic substitution reaction between a phenol (B47542) or a substituted phenol and chlorodifluoromethane (B1668795) (ClCF₂H). This reaction is typically facilitated by a base, such as potassium carbonate or sodium hydride, in an inert solvent like benzene or toluene (B28343).

Another strategy starts with common benzene derivatives like toluene or ethylbenzene. These precursors first undergo electrophilic aromatic substitution, such as chlorination or bromination, in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to create halogenated intermediates. The chlorodifluoromethoxy group is subsequently introduced to this activated core.

Table 1: Synthesis via Substituted Phenols

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Phenol / Substituted Phenol | Chlorodifluoromethane (ClCF₂H) | Base (K₂CO₃ or NaH), Inert Solvent (Toluene), 40-80°C | (Chlorodifluoromethoxy)benzene / Derivative |

A highly effective and frequently cited route for synthesizing this compound and its derivatives, such as 4-(chlorodifluoromethoxy)aniline, begins with trichloromethoxybenzene as the starting material. google.compatsnap.comsmolecule.comevitachem.com This method hinges on the selective replacement of two chlorine atoms with fluorine atoms. google.comsmolecule.com

The process involves treating trichloromethoxybenzene with hydrogen fluoride (B91410) (HF), which acts as the fluorinating agent. google.compatsnap.com This reaction is typically conducted under high pressure and elevated temperatures to achieve the desired transformation. patsnap.comevitachem.com For instance, a patented method describes heating trichloromethoxybenzene with HF to 100-110°C at a pressure of 2.5-2.8 MPa, which results in the formation of this compound. patsnap.com Subsequent reactions, such as nitration followed by reduction, can then be performed on the this compound core to produce various derivatives. google.compatsnap.comsmolecule.com

Table 2: Synthesis from Trichloromethoxybenzene

| Starting Material | Key Transformation | Intermediate Product | Reported Yield |

|---|---|---|---|

| Trichloromethoxybenzene | Selective fluorination with Hydrogen Fluoride (HF) | This compound | 72.6% |

Key Reaction Pathways for Core Structure Formation

The formation of the defining chlorodifluoromethoxy group is accomplished through selective fluorination, a cornerstone of organofluorine chemistry. The choice between electrophilic and nucleophilic methods depends on the substrate and desired outcome.

Selective fluorination is the critical step that converts precursors into the target molecule. google.com This can involve either the introduction of fluorine to an aromatic ring or, more commonly for this synthesis, the conversion of a C-Cl bond to a C-F bond.

Electrophilic fluorination involves the reaction of a nucleophile (a carbon center) with an electrophilic source of fluorine. wikipedia.org While elemental fluorine is a potent reagent, its hazardous nature has led to the development of safer alternatives, particularly those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.org These N-F reagents are valued for their stability, safety, and ease of handling. wikipedia.org

Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are prominent examples used in modern organic synthesis. wikipedia.orgnih.gov These reagents are employed to introduce fluorine atoms at specific positions on an aromatic ring, often under mild conditions. nih.gov For example, selective fluorination can be achieved on pre-halogenated intermediates at temperatures ranging from -20°C to room temperature to control regioselectivity. The mechanism of electrophilic fluorination is complex and may proceed through either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Class |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F Reagent |

| N-fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent |

Nucleophilic fluorination provides a powerful alternative for creating C-F bonds, often by displacing a leaving group, such as a halogen. google.com In the context of synthesizing this compound from trichloromethoxybenzene, the key transformation is a nucleophilic halogen exchange (HALEX) reaction. patsnap.comlookchem.com

Hydrogen fluoride (HF) is a primary reagent for this purpose, acting as a source of fluoride ions to replace chlorine atoms on the methoxy (B1213986) group. google.compatsnap.com The reaction requires careful control of conditions, including high pressure and temperature, and is often catalyzed. patsnap.comevitachem.com One patented process specifies the use of a catalyst like perfluorobutylsulfonyl fluoride in a high-pressure reactor to facilitate the selective exchange of two chlorine atoms for fluorine, yielding the desired product with high conversion rates. patsnap.com Other sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF), often used in the presence of phase-transfer catalysts or in polar, aprotic solvents to enhance the fluoride's nucleophilicity. thermofisher.comrsc.org

Table 4: Nucleophilic Fluorination for Trichloromethoxybenzene

| Fluorinating Agent | Catalyst/Conditions | Substrate | Key Feature |

|---|---|---|---|

| Hydrogen Fluoride (HF) | 100-110°C, 2.5-2.8 MPa, Perfluorosulfonyl fluoride catalyst | Trichloromethoxybenzene | Selective halogen exchange (2 Cl for 2 F) |

| Potassium Fluoride (KF) | Mechanochemical (solid-state) or in solution with phase-transfer catalyst | Aryl Halides | Avoids high-boiling point solvents |

Selective Fluorination Techniques

Photochemical Chlorination and Halogen Exchange Processes

Photochemical chlorination offers a direct route to introduce a chlorine atom onto a pre-existing difluoromethoxybenzene core. The chlorination of α,α-difluoroanisole has been studied, with the yield of this compound dependent on the reaction initiation method. lookchem.com This process typically proceeds via a free radical mechanism, initiated by the homolysis of the Cl-Cl bond under sunlight or other photochemical conditions. testbook.com

Halogen exchange reactions provide an alternative pathway. For instance, the synthesis of this compound can be achieved through the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. google.compatsnap.com This method relies on the stepwise exchange of chlorine atoms for fluorine. Another example of halogen exchange involves the treatment of 1-bromo-4-(chlorodifluoromethoxy)benzene with sodium iodide in acetone (B3395972) to produce 1-iodo-4-(chlorodifluoromethoxy)benzene. The lipophilicity of related compounds has been shown to increase with the exchange of halogens, from fluorine to chlorine and then more marginally to bromine and iodine. nih.gov

A notable synthetic sequence involves the photochemical chlorination of anisoles, particularly those with electron-deficient rings, to form trichloromethyl aryl ethers. These intermediates can then be fluorinated to yield trifluoromethyl aryl ethers. However, for anisole (B1667542) itself, halogenation of the phenyl ring is a competing reaction. beilstein-journals.org

Introduction of the Chlorodifluoromethoxy Moiety

The direct introduction of the chlorodifluoromethoxy group onto an aromatic ring is a key strategic consideration in the synthesis of these compounds.

Nucleophilic substitution is a fundamental method for forming the C-O bond of the chlorodifluoromethoxy group. This often involves the reaction of a phenoxide ion with a source of the chlorodifluoromethyl group. For example, the synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene (B1595733) can be achieved through the reaction of a 4-nitrophenol (B140041) intermediate with a chlorodifluoromethylating agent. smolecule.com The reactivity of chlorodifluoromethane towards nucleophilic oxygen centers is enhanced by the electron-withdrawing effect of the difluoro substituents. smolecule.com Condensation reactions of this compound with phenoxide and thiophenoxide ions have been successfully carried out in solvents like DMF or NMP with heating. researchgate.net

The synthesis of 1-bromo-4-[chloro(difluoro)methoxy]benzene (B1330913) often involves the introduction of the chloro(difluoro)methoxy group via nucleophilic substitution using chlorodifluoromethyl reagents on a phenolic intermediate. Similarly, the preparation of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene involves the reaction of chlorodifluoromethane with phenolic intermediates in the presence of a base like potassium carbonate.

Organometallic reagents offer a powerful and versatile toolkit for the synthesis of complex organic molecules, including those containing the this compound scaffold. fluorochem.co.ukmt.com While direct applications of organometallic reagents to form the chlorodifluoromethoxy group are less commonly detailed in the provided context, their utility in subsequent functionalization is well-established. For instance, treatment of α-chloro-α,α-difluoroanisole with chlorotrimethylsilane (B32843) and magnesium in DMF generates a trimethylsilyl (B98337) derivative capable of transferring the fluorinated group to various electrophiles. researchgate.net

Organometallic compounds, such as organolithiums and Grignard reagents, are highly reactive nucleophiles used to form new carbon-carbon bonds. uniurb.itbdu.ac.in Their reactions often require precise temperature control due to their high reactivity. mt.com

Nitration and Hydrogenation Strategies for Functionalization

Nitration and subsequent hydrogenation are key functionalization strategies for modifying the this compound core, often to introduce an amino group for further derivatization.

The nitration of this compound is typically achieved using a mixture of nitric and sulfuric acids at low temperatures (0–5 °C) to control regioselectivity and prevent over-nitration. google.compatsnap.com For example, the nitration of this compound yields 4-(chlorodifluoromethoxy)nitrobenzene. google.compatsnap.com The electron-withdrawing nature of the chlorodifluoromethoxy group influences the position of nitration. researchgate.net

The resulting nitro group can then be reduced to an amine through hydrogenation. smolecule.com Common methods include catalytic hydrogenation using a palladium catalyst or reduction with iron powder in acetic acid. smolecule.com For instance, 4-(chlorodifluoromethoxy)nitrobenzene can be hydrogenated to produce 4-(chlorodifluoromethoxy)aniline, a valuable intermediate for pharmaceuticals. google.compatsnap.com Research has indicated that 1-[Chloro(difluoro)methoxy]-4-nitrobenzene can inhibit tumor growth through mechanisms involving hydrogenation reduction. smolecule.combiosynth.com

| Starting Material | Reagents | Product | Yield | Reference |

| Trichloromethoxybenzene | Hydrogen fluoride | This compound | - | google.compatsnap.com |

| This compound | Nitric acid, Sulfuric acid | 4-(Chlorodifluoromethoxy)nitrobenzene | 89% | patsnap.com |

| 4-(Chlorodifluoromethoxy)nitrobenzene | Hydrogen, Raney Nickel | 4-(Chlorodifluoromethoxy)aniline | 60.8% | google.com |

| 2-Nitro-1-chlorobenzene | Carbon tetrachloride, Anhydrous HF | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | 68% |

Catalytic Systems in this compound Synthesis

Catalysis, particularly using transition metals, plays a pivotal role in the efficient and selective synthesis of this compound derivatives.

Palladium catalysts are extensively used in cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of complex aromatic systems from this compound precursors. researchgate.net

Suzuki-Miyaura coupling is a prominent example, where bromo-substituted this compound derivatives react with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to form biaryl compounds. For instance, the coupling of 1-bromo-4-[chloro(difluoro)methoxy]benzene with phenylboronic acid yields 4-[chloro(difluoro)methoxy]biphenyl. Highly selective C(sp²)-Br bond coupling reactions of chloromethyl bromobenzenes with arylboronic acids have been achieved using palladium catalysts. nih.gov

Other palladium-catalyzed reactions include Stille coupling, which utilizes organotin reagents, and carbene coupling reactions. organic-chemistry.org The choice of ligand for the palladium catalyst can be crucial for achieving high selectivity and yield. nih.gov For example, the palladium-catalyzed cross-coupling of hexafluorobenzene (B1203771) with diarylzinc compounds was found to be optimal with the PCy₃ ligand. nih.gov

| Reaction Type | Catalyst/Reagents | Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 1-Bromo-4-[chloro(difluoro)methoxy]benzene, Phenylboronic acid | 4-[Chloro(difluoro)methoxy]biphenyl | |

| Stille Coupling | PdCl₂(PPh₃)₂ | 1-Bromo-4-[chloro(difluoro)methoxy]benzene, Tributylphenyltin | 4-[Chloro(difluoro)methoxy]biphenyl | |

| C(sp²)-Br Coupling | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 1-Bromo-4-(chloromethyl)benzene, Arylboronic acid | 4-Benzyl-1,1′-biphenyl derivatives | nih.gov |

| C-F Activation Coupling | Pd(0), PCy₃, LiI | Hexafluorobenzene, Diarylzinccompounds | Pentafluorophenyl arenes | nih.gov |

Photoredox Catalysis in Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. nih.govbeilstein-journals.orgsigmaaldrich.com This approach has been successfully applied to the synthesis of derivatives of this compound, offering an alternative to traditional methods that may require harsh reagents or high temperatures. beilstein-journals.orgresearchgate.net

The core principle of photoredox catalysis involves the use of a photocatalyst, typically a transition metal complex or an organic dye, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes. sigmaaldrich.comprinceton.edu In the context of synthesizing this compound derivatives, this methodology often facilitates the formation of a difluoromethoxy radical, which can then be incorporated into an aromatic system.

A notable example is the synthesis of 1-[chloro(difluoro)methoxy]-4-nitrobenzene, where photoredox catalysts such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and tris(2,2'-bipyridyl)dichlororuthenium(II) (Ru(bpy)₃Cl₂) have proven effective. smolecule.com The reaction typically proceeds via the generation of a difluoromethoxy radical from a suitable precursor, which then undergoes addition to the aromatic ring. smolecule.com The choice of photocatalyst, solvent, and light source are critical parameters that influence the efficiency of the reaction. For instance, the use of Ru(bpy)₃Cl₂ in dimethylformamide (DMF) under blue LED irradiation has been shown to provide higher yields and shorter reaction times compared to Ir(ppy)₃ in acetonitrile. smolecule.com

The selection of the difluoromethoxy source is also a crucial factor. Pyridinium-based reagents have demonstrated superior performance over triflate-based sources, leading to higher yields. smolecule.com This is attributed to their ability to undergo facile single-electron reduction under photoredox conditions, generating the desired difluoromethoxy radicals with minimal side reactions. smolecule.com

Table 1: Comparison of Photoredox Catalysts for the Synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene smolecule.com

| Photocatalyst | Catalyst Loading (mol%) | Solvent | Light Source | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

Ir(ppy)₃ |

1.0 | Acetonitrile | Blue LED | 16 | 78 |

Ru(bpy)₃Cl₂ |

2.0 | Dimethylformamide | Blue LED | 12 | 84 |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is paramount for maximizing the yield and selectivity of synthetic transformations leading to this compound and its derivatives. Key factors that are often fine-tuned include temperature, pressure, solvent, and catalyst concentration. smolecule.com

Systematic studies on the synthesis of 1-[chloro(difluoro)methoxy]-4-nitrobenzene have revealed a significant dependence on temperature and pressure. smolecule.com For instance, increasing the temperature from 80°C to 100°C can enhance the reaction rate and yield, although it may lead to a slight decrease in selectivity due to the formation of side products. smolecule.com A temperature of 80°C at a pressure of 2.0 atmospheres has been identified as an optimal balance, providing a high yield with good selectivity. smolecule.com

The choice of solvent and catalyst system also plays a critical role in yield enhancement. In phase-transfer catalyzed reactions for the synthesis of related compounds, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide (B87167) can enhance reaction rates by stabilizing charged intermediates. smolecule.com The concentration of the phase-transfer catalyst itself is another parameter that requires careful optimization. For example, in the synthesis of 1-[chloro(difluoro)methoxy]-4-nitrobenzene, tetrabutylammonium (B224687) bromide at a specific concentration has been shown to provide high conversion rates and selectivity. smolecule.com

The following table summarizes the effects of varying reaction conditions on the synthesis of a this compound derivative, illustrating the trade-offs between reaction rate, yield, and selectivity.

Table 2: Optimization of Reaction Conditions for the Synthesis of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene smolecule.com

| Temperature (°C) | Pressure (atm) | Reaction Rate (min⁻¹) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 80 | 2.0 | 0.156 | 85 | 86 |

| 100 | 2.0 | 0.234 | 88 | 83 |

Furthermore, in reactions involving nucleophilic substitution on a phenolic intermediate, temperature optimization is crucial. Lower temperatures can result in insufficient activation, while excessively high temperatures may promote decomposition and the formation of unwanted byproducts. smolecule.com An optimal temperature range of 100-120°C has been identified for efficient ether formation in certain synthetic routes. smolecule.com

Chemical Reactivity and Mechanistic Investigations of Chlorodifluoromethoxy Benzene

Substitution Reaction Pathways

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards attack by a nucleophile. wikipedia.org In the context of (chlorodifluoromethoxy)benzene, the difluoromethoxy group, along with the chlorine atom, influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com For instance, in related compounds, the chloro group can be displaced by various nucleophiles under appropriate reaction conditions. Condensation reactions of this compound with nucleophiles like phenoxide and thiophenoxide ions have been observed to occur in solvents such as DMF or NMP with heating. researchgate.net

It is important to note that the typical SN2 mechanism is not favored for benzene (B151609) rings due to steric hindrance, which prevents the required backside attack of the nucleophile. wikipedia.org The SN1 mechanism is also generally unfavorable as it would lead to the formation of a highly unstable aryl cation. wikipedia.org

Electrophilic Aromatic Substitution Processes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgbyjus.com The reaction proceeds in two main steps: the addition of the electrophile to the benzene ring to form a resonance-stabilized carbocation (arenium ion), followed by the elimination of a proton to restore aromaticity. libretexts.orgbyjus.com

The substituents on the benzene ring play a crucial role in directing the incoming electrophile to specific positions (ortho, meta, or para) and in affecting the reaction rate. Activating groups increase the rate of reaction and are typically ortho, para-directing, while deactivating groups decrease the rate and are generally meta-directing. libretexts.org Halogens are an exception, as they are deactivating yet ortho, para-directing. libretexts.org

In the case of this compound, the chlorodifluoromethoxy group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. For related trifluoromethoxy-substituted benzenes, electrophilic reactions such as nitration, halogenation, and acylation have been studied. acs.org The electron-withdrawing nature of such groups can make these reactions more challenging compared to unsubstituted benzene.

Redox Chemistry: Oxidation and Reduction Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org Oxidation is the loss of electrons, while reduction is the gain of electrons. savemyexams.com

The aromatic ring of this compound is generally stable towards oxidation and reduction reactions. However, under specific conditions, the compound can undergo such transformations. For instance, in related nitro-substituted compounds, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst. The methoxy (B1213986) group itself can also potentially undergo oxidation to form corresponding oxides.

The study of redox reactions in organic chemistry often involves observing changes in the oxidation states of carbon atoms or the gain or loss of oxygen and hydrogen atoms. ucr.edu

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. tcichemicals.comrsc.org It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. tcichemicals.comlibretexts.org A base is required for the activation of the organoboron species. tcichemicals.com

This compound derivatives can participate in Suzuki-Miyaura coupling reactions. For example, 1-bromo-4-[chloro(difluoro)methoxy]benzene (B1330913) reacts with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form biaryl derivatives. This highlights the utility of this reaction in modifying the structure of this compound and creating more complex molecules. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel catalysts have also been shown to be effective for similar cross-coupling reactions, particularly with aryl chlorides. researchgate.net

Influence of Halogen and Difluoromethoxy Substituents on Reaction Kinetics and Selectivity

The halogen (chlorine) and the difluoromethoxy group on the benzene ring significantly influence the kinetics and selectivity of its reactions. The electron-withdrawing nature of these substituents deactivates the ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

The presence of fluorine atoms in the difluoromethoxy group can enhance the lipophilicity of the molecule. acs.org This property can affect its solubility and interactions in different reaction media. Furthermore, the steric bulk of the substituents can influence the regioselectivity of reactions, for example, by favoring substitution at the para position over the ortho position. libretexts.org In catalytic processes, the choice of ligands can also play a crucial role in improving selectivity by minimizing side reactions. The unique electronic properties conferred by the fluorinated methoxy group can also lead to specific interactions, such as halogen bonding, which can influence the conformation and reactivity of the molecule. acs.orgnih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reactivity and mechanistic pathways of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating non-covalent interaction mechanisms that govern its chemical behavior.

A significant area of computational investigation has been the role of the chlorodifluoromethoxy group (-OCF₂Cl) as an unconventional halogen bond (XB) donor. acs.orgnih.gov Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The -OCF₂Cl group, due to the electron-withdrawing nature of the fluorine atoms, enhances the electrophilic character of the chlorine atom, allowing it to participate in these interactions.

Detailed computational studies have been performed to quantify the strength and geometry of such interactions, which are critical in fields like medicinal chemistry and materials science. acs.orgnih.gov For instance, the interaction of the this compound fragment with a protein backbone model has been analyzed to understand its binding capabilities. acs.org

One study utilized high-level computations to model the interaction between the chlorine atom of the this compound moiety of the drug asciminib (B605619) and a backbone carbonyl oxygen of an amino acid in a protein kinase. acs.orgnih.gov The calculations, performed at the MP2/TZVPP and M06-2X-D3/TZVPP levels of theory, aimed to determine the complex formation energies and optimal interaction geometries. acs.orgnih.gov The fragment was first optimized at the MP2/TZVPP level before calculating its interaction energies with a model peptide backbone. acs.orgnih.gov

The results demonstrated a favorable halogen bond, with a complex formation energy of -10.4 kJ mol⁻¹ at an interaction distance of 3.3 Å and a C-Cl···O angle of 172.0°. nih.gov To contextualize the unique role of the chlorine atom in this moiety, the study compared its interaction energy with analogous groups where the chlorine was replaced by hydrogen, fluorine, bromine, and iodine. The findings highlight that the chlorodifluoromethoxy group forms a stronger halogen bond than a hydrogen bond from a difluoromethoxy (-OCF₂H) group and is significantly more interactive than the trifluoromethoxy (-OCF₃) group, which is incapable of forming a comparable σ-hole interaction. acs.orgnih.gov

The computational data from these mechanistic studies are summarized in the table below, illustrating the calculated interaction strengths of different phenyl ether derivatives.

Table 1. Calculated Interaction Energies of Phenyl Ether Derivatives

| Derivative Fragment | Interacting Atom (X in -OCF₂X) | Method | Complex Formation Energy (kJ mol⁻¹) | Interaction Distance (Å) |

| (Difluoromethoxy)benzene | H | MP2/TZVPP | -7.3 | 3.8 |

| (Trifluoromethoxy)benzene | F | MP2/TZVPP | -1.6 | 3.6 |

| This compound | Cl | MP2/TZVPP | -10.4 | 3.3 |

| (Bromodifluoromethoxy)benzene | Br | MP2/TZVPP | -15.4 | 3.1 |

| (Iododifluoromethoxy)benzene | I | MP2/TZVPP | -24.0 | 2.9 |

| Data sourced from studies on halogen bonding in medicinal chemistry. acs.orgnih.gov |

Applications of Chlorodifluoromethoxy Benzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The incorporation of fluorine-containing functional groups is a widely recognized strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govgrantome.com (Chlorodifluoromethoxy)benzene serves as an important building block, providing a readily available scaffold containing the valuable chlorodifluoromethoxy moiety. researchgate.net The presence of both chlorine and fluorine atoms on the methoxy (B1213986) carbon, along with the aromatic ring, offers multiple sites for chemical modification, making it a versatile precursor for more elaborate structures.

The utility of related fluorinated ethers as structural components in pharmaceuticals and agrochemicals is well-documented. acs.org Synthetic chemists utilize these building blocks because direct, late-stage introduction of such moieties can be challenging. nih.gov By starting with a pre-functionalized ring like this compound, synthetic pathways can be streamlined. A key example involves the use of a derivative, 4-(chlorodifluoromethoxy)benzoyl fluoride (B91410), in a one-pot, highly selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. researchgate.net This reaction highlights how the (chlorodifluoromethoxy)phenyl unit can be integrated into larger, more complex molecular frameworks suitable for industrial-scale production. researchgate.net

| Reactant | Reagents/Conditions | Product | Potential Application Area |

| 4-(Chlorodifluoromethoxy)benzoyl fluoride | Chlorobenzene, BF₃, -5°C | 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Pharmaceutical intermediates researchgate.net |

| Phenols / Thiophenols | Difluorocarbene precursors (e.g., from fluoroform or phosphonates) | Aryl difluoromethyl ethers / thioethers | Pharmaceuticals, Agrochemicals acs.org |

Development of Complex Organic Molecules through Functionalization

The this compound molecule is not merely a carrier of a functional group but is itself a substrate for further chemical transformation. The aromatic ring can undergo various functionalization reactions, allowing for the synthesis of a diverse array of derivatives. Methodologies such as Friedel-Crafts acylation have been successfully applied to derivatives of this compound to introduce new carbon-carbon bonds and build molecular complexity. researchgate.net

The development of C-H functionalization represents a significant advancement in organic synthesis, enabling the direct conversion of typically unreactive C-H bonds into new functional groups. sciencedaily.com While specific examples involving this compound are emerging, this strategy holds immense potential for selectively modifying the aromatic ring at various positions. Such precise modifications are crucial for tuning the electronic and steric properties of the molecule, which is a key aspect of drug discovery and materials science. sciencedaily.com The ability to orchestrate a sequence of C-H functionalization steps allows for the transformation of simple starting materials into complex, high-value molecules. sciencedaily.com

| Reaction Type | Position of Functionalization | Reagents | Resulting Structure |

| Friedel-Crafts Acylation | para position (relative to the OCF₂Cl group) | Acyl halide/anhydride, Lewis acid (e.g., BF₃, AlCl₃) | Acyl-substituted this compound researchgate.net |

| Electrophilic Aromatic Substitution (General) | ortho, para positions | Nitrating, halogenating, or sulfonating agents | Functionalized aromatic ring |

Integration into Novel Agrochemical and Pharmaceutical Scaffolds

The introduction of fluorine is a cornerstone of modern drug and pesticide design, with a significant percentage of top-selling pharmaceuticals and agrochemicals containing at least one fluorine atom. grantome.comnih.gov The difluoromethyl ether functionality, in particular, is an increasingly important structural component in these fields. acs.org The (chlorodifluoromethoxy)phenyl moiety can be considered a bioisostere of other functional groups, capable of modulating a molecule's biological activity and pharmacokinetic profile.

Benzophenones, for instance, are a class of compounds with known pharmacological activity, including antitumor and proapoptotic effects. researchgate.net The successful synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone demonstrates a direct pathway to integrating the (chlorodifluoromethoxy)phenyl scaffold into a biologically relevant class of molecules. researchgate.net The unique properties conferred by the OCF₂Cl group can lead to novel derivatives with enhanced efficacy or improved properties compared to non-fluorinated analogues. In agrochemicals, trifluoromethylpyridine derivatives have been successfully commercialized as herbicides and insecticides, showcasing the industry's receptiveness to complex fluorinated aromatic structures. nih.gov

| Scaffold Class | Example Structure Incorporating the Moiety | Potential Biological Activity |

| Benzophenones | 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Antitumor, Proapoptotic researchgate.net |

| Diaryl Ethers | Aryl-(chlorodifluoromethoxy)phenyl ether | Herbicidal, Fungicidal |

| Phenylpyridines | Pyridinyl-(chlorodifluoromethoxy)benzene | Insecticidal, Nematicidal nih.gov |

Strategies for Introducing Fluorine-Containing Moieties into Aromatic Systems

The synthesis of this compound and related compounds is intrinsically linked to the broader field of fluorination chemistry. nih.gov A formidable challenge in synthetic chemistry is the facile introduction of fluorinated groups into organic molecules. grantome.com Various strategies have been developed to form the C-O-CF₂ bond.

One common approach involves the reaction of a phenolate (B1203915) with a difluorocarbene (:CF₂) precursor. acs.org Difluorocarbene can be generated from various sources, including fluoroform (CHF₃) or diethyl bromodifluoromethylphosphonate. acs.org This method provides a direct route to aryl difluoromethyl ethers. acs.org Another strategy involves the transformation of related functional groups. For example, the synthesis of 4-(chlorodifluoromethoxy)benzoyl fluoride was achieved through the fluorination of 4-(trichloromethoxy)benzoyl chloride using hydrogen fluoride (HF), demonstrating the conversion of a -OCCl₃ group into a -OCF₂Cl group. researchgate.net Modern methods increasingly rely on transition-metal catalysis to achieve these transformations with greater efficiency and selectivity. nih.gov

| Method | Reagent(s) | Substrate | Key Advantages |

| Difluorocarbene Insertion | Fluoroform (CHF₃), base | Phenol (B47542) | Utilizes an inexpensive and eco-friendly carbene source. acs.org |

| Halogen Exchange (Halex) Fluorination | Hydrogen Fluoride (HF) | Aryl trichloromethoxy derivatives | Suitable for industrial scale-up, highly selective. researchgate.net |

| Radical Fluoroalkylation | Perfluoro acid anhydrides, Cu catalyst | Alkenes/Arenes | Tamed radical reactivity allows for smooth and selective additions. riken.jp |

| Electrophilic Fluorination | NF₄⁺ salts (e.g., NF₄BF₄) | Aromatic hydrocarbons | Allows for direct substitution of H with F on an aromatic ring. google.com |

Emerging Synthetic Applications and Methodologies

The field of organofluorine chemistry is continuously evolving, with new reagents and methodologies being developed to address long-standing synthetic challenges. grantome.com Emerging strategies that could be applied to the synthesis and functionalization of this compound include late-stage radical trifluoromethoxylation and pentafluorosulfanylation, which allow for the rapid diversification of complex molecules. grantome.com While these methods focus on other fluorine-containing groups, the underlying principles could inspire the development of novel reagents for chlorodifluoromethoxylation.

Furthermore, the strategic use of frustrated Lewis pairs (FLPs) to activate C-F bonds offers a novel way to functionalize fluorinated compounds. nih.gov This approach could potentially be used to transform the OCF₂Cl group of this compound into other useful moieties. As chemists develop more sophisticated catalytic systems, including organocatalysts and transition-metal catalysts, the ability to selectively and efficiently manipulate molecules like this compound will undoubtedly expand, opening new avenues for the creation of advanced materials, pharmaceuticals, and agrochemicals. sciencedaily.comnih.gov

Computational Chemistry and Quantum Mechanical Studies of Chlorodifluoromethoxy Benzene

Investigation of Electronic Structure and Energetics

Understanding the electronic structure of (chlorodifluoromethoxy)benzene is crucial for explaining its stability, reactivity, and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The electronic structure of benzene (B151609) itself has been a classic subject of study, with its delocalized π-system being a key feature. nih.govresearchgate.net For this compound, computational analysis would focus on how the substituent, -OCF₂Cl, perturbs this aromatic system. The high electronegativity of the fluorine and chlorine atoms is expected to draw electron density from the benzene ring, influencing its chemical behavior.

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. mkjc.in

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges, revealing the polarization of bonds and identifying electrophilic and nucleophilic sites. mkjc.in

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions. mkjc.in

Ground State Energy: The total electronic energy of the molecule in its most stable geometric configuration can be calculated with high accuracy, providing fundamental thermodynamic data. arxiv.org

Interactive Table: Hypothetical Electronic Properties of this compound from DFT Calculation

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electrons; site of oxidation. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; site of reduction. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~2.5 D | Indicates significant molecular polarity due to the electronegative substituent. |

| Charge on Oxygen | Negative | The oxygen atom is an electron-rich site. |

| Charge on Carbon (ipso) | Positive | The carbon attached to the substituent is electron-deficient. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations typically focus on static structures at zero Kelvin, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. kummerlaender.eu The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions. mdpi.com

For flexible molecules like this compound, a key application of MD is conformational analysis. The primary degree of freedom is the rotation around the C(aryl)-O single bond, which determines the orientation of the chlorodifluoromethoxy group relative to the benzene ring. MD simulations can explore the potential energy surface associated with this rotation to identify stable conformers (energy minima) and transition states (energy maxima). youtube.com

Studies on analogous molecules, such as substituted cyclohexanes and other fluorinated ethers, demonstrate the importance of subtle non-covalent interactions in determining conformational preferences. nih.govresearchgate.netmasterorganicchemistry.com For this compound, the analysis would focus on the balance between steric hindrance involving the bulky substituent and electronic effects, such as hyperconjugation or dipole-dipole interactions. The simulation could determine whether a planar conformation (with the C-O-C plane aligned with the ring) or a perpendicular conformation is more stable. researchgate.net

Quantum Computing Applications in Simulating Chemical Behavior

Classical computers face fundamental limitations when trying to solve the Schrödinger equation exactly for molecules of even moderate size, a challenge often referred to as the "quantum nightmare". youtube.com The computational resources required scale exponentially with the number of electrons. researchgate.net Quantum computing offers a new paradigm that could revolutionize the field by using the principles of quantum mechanics itself to simulate quantum systems. introtoquantum.org

Quantum algorithms, such as the Variational Quantum Eigensolver (VQE) and the Quantum Phase Estimation (QPE) algorithm, are being developed to calculate molecular energies and properties with an accuracy that is intractable for classical machines. introtoquantum.orgscispace.com While still in an early stage, these methods have been successfully applied to small molecules. scispace.com

Benzene has been identified as a key milestone molecule for demonstrating the potential of quantum computing to achieve a "quantum advantage" in chemistry. pennylane.ai Accurately calculating its ground-state energy is a significant challenge. pennylane.ai Similarly, this compound could serve as a valuable test case for benchmarking quantum algorithms. The presence of multiple electronegative atoms and a more complex electronic structure compared to benzene would provide a robust challenge for these emerging technologies, particularly in accurately modeling electron correlation effects. energy.gov

Predictive Modeling for Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energetics calculated through quantum mechanics, researchers can model a molecule's reactivity and predict the outcome of reactions. nih.gov

For this compound, a key area of interest is electrophilic aromatic substitution. The chlorodifluoromethoxy group is expected to be deactivating due to its electron-withdrawing nature, but it will also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). Predictive models can determine this selectivity by:

Analyzing Frontier Molecular Orbitals: The shape and energy of the HOMO can indicate the most likely site for electrophilic attack.

Mapping Electrostatic Potential: Electrophiles will be attracted to regions of negative electrostatic potential on the aromatic ring. mkjc.in

Calculating Transition State Energies: By modeling the reaction pathway and calculating the activation energies for attack at the ortho, meta, and para positions, the most favorable pathway can be identified. mdpi.com

Furthermore, modern approaches utilize machine learning and artificial intelligence, training models on vast databases of known reactions to predict site selectivity with high speed and accuracy. rsc.org Such a model could quickly assess the likely outcome of various C-H functionalization reactions on the this compound scaffold. rsc.org

Advanced Spectroscopic Characterization and Analytical Research of Chlorodifluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (Chlorodifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five protons on the benzene (B151609) ring. Due to the electronic influence of the -OCF₂Cl substituent, these protons are not chemically equivalent. The spectrum would likely exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons ortho to the substituent would be the most deshielded, followed by the para and meta protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. Four distinct signals are anticipated for the aromatic carbons due to symmetry (C-ipso, C-ortho, C-meta, C-para) and one for the carbon in the -CF₂Cl group. The ipso-carbon (directly attached to the oxygen) is expected to be significantly deshielded, appearing around 150-160 ppm. The carbon of the chlorodifluoromethoxy group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). The aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²J_CF, ³J_CF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it particularly useful for analyzing fluorinated compounds. azom.com For this compound, the two fluorine atoms in the -OCF₂Cl group are chemically equivalent, and thus a single resonance is expected. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift for fluorine atoms in similar environments typically falls in the range of -60 to -80 ppm relative to CFCl₃. colorado.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

|---|---|---|

| ¹H | 7.0 - 7.5 | Complex multiplet |

| ¹³C (Aromatic) | 115 - 160 | 4 distinct signals, potential C-F coupling |

| ¹³C (-OCF₂Cl) | 120 - 130 | Triplet (t) due to ¹J_CF |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Key vibrational modes for this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. docbrown.info

C-O Stretching: The ether linkage (Ar-O-C) will produce a strong absorption, typically in the 1260-1200 cm⁻¹ range for the asymmetric stretch.

C-F Stretching: These are typically very strong absorptions in the IR spectrum, found in the 1150-1000 cm⁻¹ region.

C-Cl Stretching: This vibration gives rise to a band in the fingerprint region, usually between 800 and 600 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands, found between 900 and 675 cm⁻¹, are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

FTIR spectroscopy is the standard method for obtaining high-quality infrared spectra. For this compound, the spectrum would be dominated by intense C-F stretching bands. The precise frequencies of the aromatic C=C stretching and C-H bending modes can help confirm the monosubstituted pattern of the benzene ring. libretexts.orgdocbrown.info

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1260 - 1200 | Asymmetric Ar-O-C Stretch | Strong |

| 1150 - 1000 | C-F Stretch | Very Strong |

| 800 - 600 | C-Cl Stretch | Medium-Strong |

Cavity-Enhanced Raman Spectroscopy (CERS) is a highly sensitive technique used for detecting trace amounts of substances, particularly in the gas phase. It works by placing the sample within an optical cavity, which effectively increases the laser power interacting with the sample and enhances the collection of the weak Raman scattering signal. While there are no specific published CERS studies on this compound, the technique is well-suited for its analysis. The Raman spectrum of benzene and its derivatives shows characteristic peaks for ring breathing modes (around 992 cm⁻¹) and C-H stretching (around 3063 cm⁻¹). researchgate.netmdpi.com CERS could be employed for the sensitive detection and quantification of this compound vapor in environmental or industrial monitoring applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring, which undergoes π → π* transitions. For benzene itself, these transitions result in a strong absorption band near 200 nm and a much weaker, structured band around 254 nm. msu.edu

The -OCF₂Cl substituent is expected to act as an auxochrome, a group that modifies the absorption of the chromophore. The lone pairs on the oxygen atom can interact with the π-system of the benzene ring. This interaction typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. Therefore, this compound is predicted to have its primary absorption maxima at slightly longer wavelengths than benzene, likely in the 260-280 nm range. shimadzu.com

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~210 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), this compound (molar mass: 178.56 g/mol ) would first form a molecular ion (M⁺˙). chemscene.com

The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Loss of a Chlorine Atom: Cleavage of the relatively weak C-Cl bond would result in a fragment ion at m/z 143.

Ether Bond Cleavage: The C-O bond can cleave in two ways:

Loss of the ·OCF₂Cl radical to give the phenyl cation at m/z 77. This is a common fragment for monosubstituted benzenes. ulethbridge.ca

Loss of the phenyl radical (C₆H₅·) to form the [OCF₂Cl]⁺ cation at m/z 101.

Formation of Phenoxy Cation: Cleavage of the C-CF₂Cl bond would lead to the formation of the stable phenoxy cation [C₆H₅O]⁺ at m/z 93.

Loss of CF₂: A rearrangement followed by the loss of a difluorocarbene (:CF₂) unit from the [M-Cl]⁺ fragment could also occur.

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the M+2 peak having an intensity of approximately one-third that of the M peak. youtube.com

Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 178/180 | [C₇H₅ClF₂O]⁺˙ (Molecular Ion) |

| 143 | [C₇H₅F₂O]⁺ |

| 101/103 | [CF₂ClO]⁺ |

| 93 | [C₆H₅O]⁺ |

Advanced Hybrid Spectroscopic Techniques (e.g., LC-FTIR, GPC-FTIR)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex mixtures.

Liquid Chromatography-Fourier Transform Infrared (LC-FTIR): This technique combines the separation power of high-performance liquid chromatography (HPLC) with the identification capabilities of FTIR spectroscopy. researchgate.netnih.gov If this compound were a component in a liquid mixture, LC-FTIR could be used to first isolate it from other components. The eluent containing the purified compound would then pass through a specialized interface that removes the mobile phase solvent, depositing the analyte onto an IR-transparent substrate for subsequent FTIR analysis. This would provide a clean, unambiguous IR spectrum of the compound, confirming its identity even when present in a complex matrix. slideshare.net

Gel Permeation Chromatography-Fourier Transform Infrared (GPC-FTIR): GPC separates molecules based on their size and is primarily used for the analysis of polymers. americanlaboratory.comspectroscopyonline.com While not a standard technique for a small molecule like this compound, GPC-FTIR would be highly relevant if the compound were used as an additive, a monomer, or a modifying agent in a polymer system. The technique could provide information on whether the molecule is unbound (eluting late) or incorporated into the polymer chains (eluting with the polymer), and it could help quantify its distribution across the polymer's molecular weight range. spectra-analysis.com

Integration of Spectroscopic Data with Chemometric and Machine Learning Algorithms

The integration of advanced computational methods with spectroscopic data represents a paradigm shift in the analytical characterization of complex molecules like this compound. Spectroscopic techniques, while powerful, often produce large and complex datasets where subtle spectral features can be obscured by noise, matrix effects, or overlapping signals from other components. Chemometrics and machine learning (ML) provide the mathematical and statistical frameworks necessary to deconvolve this complexity, extract meaningful chemical information, and build robust predictive models for both qualitative and quantitative analysis. worktribe.comfrontiersin.org While specific research focusing exclusively on this compound is emergent, the principles established for analogous halogenated and aromatic compounds provide a clear blueprint for its advanced analytical investigation. rsc.orgsns.itmdpi.com

Chemometric Approaches for Spectral Analysis

Chemometric methods are indispensable for interpreting multivariate spectral data. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are foundational in this domain. frontiersin.org

Principal Component Analysis (PCA) for Qualitative Differentiation:

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most significant variance. mdpi.comlibretexts.org In the context of this compound analysis, PCA can be applied to spectroscopic data (e.g., FT-IR, Raman, or UV-Vis spectra) to visualize clustering patterns, identify outliers, and differentiate samples based on their chemical composition. For instance, PCA could distinguish between batches of this compound with varying impurity profiles or differentiate it from structurally similar compounds like its isomers or other halogenated benzene derivatives.

A hypothetical study might involve collecting FT-IR spectra from samples of this compound, 1-chloro-3-(difluoromethoxy)benzene, and 1-chloro-2-(difluoromethoxy)benzene. After preprocessing the spectra to correct for baseline shifts, PCA would be applied. The resulting scores plot would likely show distinct clusters for each isomer, demonstrating the ability of PCA to resolve subtle spectral differences.

Interactive Data Table 1: Hypothetical PCA Results for Isomer Differentiation

Below is a simulated dataset representing the scores of the first two principal components (PCs) which would typically show the separation between the different isomers. PC1 and PC2 would account for the majority of the variance in the spectral data.

| Sample ID | Isomer | Principal Component 1 (Scores) | Principal Component 2 (Scores) |

| Sample_01 | This compound | 3.5 | 1.2 |

| Sample_02 | This compound | 3.7 | 1.1 |

| Sample_03 | 1-chloro-3-(difluoromethoxy)benzene | -2.1 | 2.5 |

| Sample_04 | 1-chloro-3-(difluoromethoxy)benzene | -2.3 | 2.6 |

| Sample_05 | 1-chloro-2-(difluoromethoxy)benzene | -0.5 | -3.8 |

| Sample_06 | 1-chloro-2-(difluoromethoxy)benzene | -0.7 | -3.9 |

This table is interactive. You can sort the columns by clicking on the headers.

Partial Least Squares (PLS) Regression for Quantification:

For quantitative analysis, PLS regression is a powerful supervised technique that models the relationship between spectral data (X-matrix) and a specific property of interest, such as concentration (Y-matrix). nih.gov This is particularly useful for determining the concentration of this compound in complex mixtures without the need for complete separation. The method is robust against the high collinearity typically found in spectroscopic data. scispace.com

To enhance the performance of PLS models, spectral data often undergoes preprocessing. Derivative spectroscopy, for example, is a common technique used to resolve overlapping peaks and remove baseline drift, thereby increasing the selectivity and sensitivity of the analysis. ijcrt.orguw.edu.pl A research scenario could involve creating a set of calibration samples with known concentrations of this compound in a solvent matrix. After acquiring near-infrared (NIR) spectra, a PLS model would be developed and validated. The model's performance is typically evaluated using metrics like the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP). optica.org

Interactive Data Table 2: Hypothetical PLS Model Performance for Quantification

This table summarizes the expected performance of a PLS regression model for quantifying this compound.

| Spectroscopic Technique | Preprocessing Method | Latent Variables (LVs) | R² (Calibration) | R² (Validation) | RMSEP (mg/L) |

| FT-IR | None | 7 | 0.985 | 0.979 | 2.15 |

| FT-IR | 1st Derivative | 5 | 0.992 | 0.988 | 1.34 |

| NIR | Standard Normal Variate | 6 | 0.988 | 0.981 | 1.98 |

| UV-Vis | 2nd Derivative | 4 | 0.995 | 0.991 | 0.97 |

This table is interactive. You can sort the columns by clicking on the headers.

Machine Learning Algorithms for Classification and Prediction

Machine learning extends the capabilities of chemometrics by employing algorithms that can learn complex, non-linear relationships within data. purdue.edu Models like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests are increasingly applied to spectroscopic analysis. nih.govnih.gov

Classification of this compound:

An important application is the rapid and accurate classification of materials. An SVM classifier, for instance, can be trained to distinguish the ¹⁹F NMR spectrum of this compound from other fluorinated organic compounds. nasa.govresearchgate.net The algorithm learns to identify the optimal hyperplane that separates the different classes in a high-dimensional feature space defined by the spectral data. oup.commdpi.com This approach is highly effective even with the high dimensionality characteristic of spectral data. nasa.gov

A hypothetical research project could involve building a spectral library of ¹⁹F NMR data for various organofluorine compounds. doaj.orgnih.govresearchgate.net This library would be used to train and test several ML classifiers. The performance of these models would be compared using metrics such as accuracy, precision, recall, and F1-score to identify the most reliable algorithm for identifying this compound.

Interactive Data Table 3: Hypothetical Performance of ML Classifiers

This table presents a comparative summary of different machine learning models for the spectral identification of this compound.

| Model | Spectroscopic Data | Accuracy | Precision | Recall | F1-Score |

| Support Vector Machine (SVM) | ¹⁹F NMR | 0.98 | 0.97 | 0.99 | 0.98 |

| Artificial Neural Network (ANN) | Mass Spectrometry | 0.96 | 0.95 | 0.97 | 0.96 |

| Random Forest | FT-IR | 0.97 | 0.96 | 0.98 | 0.97 |

| K-Nearest Neighbors (KNN) | ¹⁹F NMR | 0.94 | 0.93 | 0.95 | 0.94 |

This table is interactive. You can sort the columns by clicking on the headers.

The integration of these advanced algorithms provides a powerful toolkit for the in-depth analysis of this compound. By leveraging chemometrics and machine learning, researchers can move beyond simple peak identification to develop sophisticated models for classification, quantification, and quality control, enabling faster and more accurate chemical analysis.

Environmental Fate and Degradation Pathways of Chlorodifluoromethoxy Benzene

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For (chlorodifluoromethoxy)benzene, the primary abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. The aromatic ring in this compound can absorb ultraviolet (UV) radiation from sunlight, leading to its degradation. This process can occur through direct photolysis or indirect photolysis.

Direct Photolysis: In direct photolysis, the this compound molecule itself absorbs photons, leading to an excited state. This excited state can then undergo various reactions, including bond cleavage. The ether linkage and the carbon-chlorine bond are potential sites for cleavage.

Indirect Photolysis: Indirect photolysis involves the reaction of this compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. This is a major degradation pathway for many aromatic pollutants in the atmosphere and in sunlit surface waters.

Table 1: Inferred Photodegradation Mechanisms of this compound

| Mechanism | Description | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of UV radiation by the molecule leading to bond cleavage. | Phenoxy radicals, chlorodifluoromethyl radicals, further breakdown products. |

| Indirect Photolysis | Reaction with photochemically generated reactive species like •OH radicals. | Hydroxylated derivatives, ring cleavage products. |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound could potentially undergo hydrolysis to yield phenol (B47542) and chlorodifluoromethanol. However, aryl ethers are generally resistant to hydrolysis under neutral pH conditions. The stability of the bond between the aromatic ring and the ether oxygen makes this linkage less susceptible to cleavage compared to alkyl ethers.

The chlorodifluoromethyl group may also be subject to hydrolysis, although the presence of fluorine atoms generally increases the stability of the C-Cl bond to nucleophilic attack. Hydrolysis of the C-Cl bond would lead to the formation of a difluoromethoxycarbonyl group, which could be further transformed.

The rate of hydrolysis is highly dependent on pH and temperature. While slow under neutral environmental conditions, the rate can be accelerated under acidic or basic conditions. However, significant hydrolysis of this compound in the environment is generally expected to be a slow process compared to photodegradation and biodegradation.

Table 2: Predicted Hydrolytic Stability of this compound

| Functional Group | Predicted Stability | Potential Hydrolysis Products |

|---|---|---|

| Aryl Ether Linkage | Generally stable under neutral pH. | Phenol, Chlorodifluoromethanol |

| Chlorodifluoromethyl Group | Relatively stable due to fluorine substitution. | Difluoromethoxy-containing intermediates |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of halogenated aromatic compounds has been extensively studied, and these studies provide a framework for predicting the microbial degradation of this compound. Aerobic bacteria are known to degrade a wide range of aromatic compounds.

The initial step in the aerobic degradation of aromatic rings is typically hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. These enzymes introduce one or two hydroxyl groups onto the benzene (B151609) ring, forming catechols or substituted catechols. For this compound, this would likely result in the formation of (chlorodifluoromethoxy)catechol.

Following hydroxylation, the catechol intermediate undergoes ring cleavage, which can occur via ortho- or meta-cleavage pathways, catalyzed by dioxygenases. This opens up the aromatic ring, leading to the formation of aliphatic intermediates that can then be further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO2, water, and inorganic halides).

The presence of the chlorodifluoromethoxy group may influence the rate and pathway of degradation. The fluorine atoms can make the compound more resistant to microbial attack due to the strength of the C-F bond. However, cleavage of the ether bond or transformation of the chlorodifluoromethyl group could also occur.

Specific enzymes play a key role in the biotransformation of halogenated aromatic compounds.

Monooxygenases and Dioxygenases: As mentioned, these enzymes are crucial for the initial attack on the aromatic ring. Cytochrome P450 monooxygenases are a diverse group of enzymes found in many organisms that can hydroxylate aromatic compounds.

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. Reductive dehalogenases can replace a halogen with a hydrogen atom under anaerobic conditions. Hydrolytic dehalogenases replace a halogen with a hydroxyl group.

Etherases: Some microorganisms possess enzymes capable of cleaving ether bonds. O-demethylases, for example, are known to cleave the ether linkage in methoxylated aromatic compounds. Similar enzymes might act on the chlorodifluoromethoxy group.

The combination of these enzymatic activities within a microbial community can lead to the complete degradation of this compound.

Table 3: Key Enzymes Potentially Involved in the Biotransformation of this compound

| Enzyme Class | Function | Potential Transformation |

|---|---|---|

| Monooxygenases/Dioxygenases | Hydroxylation of the aromatic ring. | Formation of (chlorodifluoromethoxy)catechol. |

| Dehalogenases | Removal of chlorine and fluorine atoms. | Formation of less halogenated intermediates. |

| Etherases | Cleavage of the ether linkage. | Formation of phenol and chlorodifluoromethanol. |

Degradation Product Identification and Analysis

Identifying the degradation products of this compound is essential for understanding its complete environmental fate and assessing any potential risks from intermediate compounds. Based on the predicted degradation pathways, a number of potential degradation products can be postulated.

From Photodegradation: Hydroxylated derivatives of this compound and ring-cleavage products are expected from indirect photolysis.

From Hydrolysis: Phenol and potentially chlorodifluoromethanol could be formed, although this is likely a minor pathway.

From Biodegradation: The primary intermediates are expected to be hydroxylated aromatic compounds such as (chlorodifluoromethoxy)catechol. Subsequent ring cleavage would lead to aliphatic acids. Dehalogenation could produce fluorinated or non-halogenated phenols and catechols. Ether cleavage would yield phenol.

The analysis of these degradation products would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various compounds in environmental samples.